molecular formula C14H15F3N6O B2932165 1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one CAS No. 2097892-47-0

1-Methyl-3-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1,2-dihydropyrazin-2-one

Cat. No. B2932165
CAS RN: 2097892-47-0
M. Wt: 340.31
InChI Key: DGDYEDDDVPMWSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including condensation, acylation, cyclization, and hydrolysis . The reaction typically starts with a base compound, such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine, and involves various reagents and solvents . The process requires careful control of reaction conditions, including temperature and pH .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a pyrimidinyl group attached to a piperazine ring, which is further connected to a dihydropyrazinone group . The compound also contains trifluoromethyl groups, which can significantly influence its chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

properties

IUPAC Name

1-methyl-3-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6O/c1-21-3-2-18-12(13(21)24)23-6-4-22(5-7-23)11-8-10(14(15,16)17)19-9-20-11/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYEDDDVPMWSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.